

An In-depth Technical Guide to (+)-3-(Trifluoroacetyl)camphor

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Compound of Interest

Compound Name: (+)-3-(Trifluoroacetyl)camphor

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Abstract

(+)-3-(Trifluoroacetyl)camphor, a derivative of natural camphor, is a versatile chiral building block with significant applications in asymmetric synthesis and as a biochemical probe. Its unique structural features, including a trifluoroacetyl group, impart enhanced reactivity and specific binding properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and an analysis of its spectral data. Furthermore, its role as a probe for mitochondrial membrane potential is explored, offering insights for its use in drug development and cellular biology research.

Chemical and Physical Properties

(+)-3-(Trifluoroacetyl)camphor is a colorless to light yellow liquid with a characteristic camphoraceous odor.^{[1][2]} It is a chiral ketone valued for its role as a chiral auxiliary and building block in the synthesis of enantiomerically pure compounds.^[3]

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference(s)
Chemical Name	(1R,4R)-1,7,7-Trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one	[4]
Synonym(s)	3-(Trifluoroacetyl)-D-camphor	[4]
CAS Number	51800-98-7	[4]
Molecular Formula	C ₁₂ H ₁₅ F ₃ O ₂	[4]
Molecular Weight	248.24 g/mol	[4]
Appearance	Colorless to light yellow liquid	[2]

Table 2: Physicochemical Data

Property	Value	Reference(s)
Boiling Point	100-101 °C at 16 mmHg	[2]
Density	1.172 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.451	[2]
Optical Rotation ([α] ¹⁹ /D)	+148° (c = 2.3 in methylene chloride)	[2]

Synthesis of (+)-3-(Trifluoroacetyl)camphor

The synthesis of **(+)-3-(Trifluoroacetyl)camphor** is typically achieved through the Claisen condensation of (+)-camphor with an ethyl trifluoroacetate in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis of (+)-3-(Trifluoroacetyl)camphor

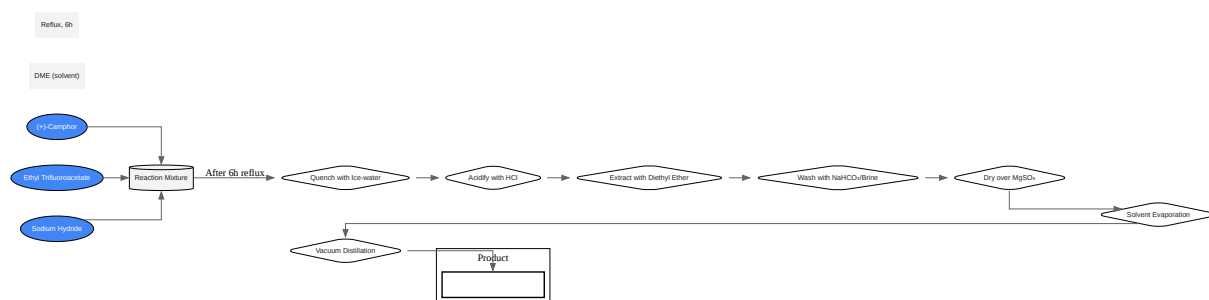
Materials:

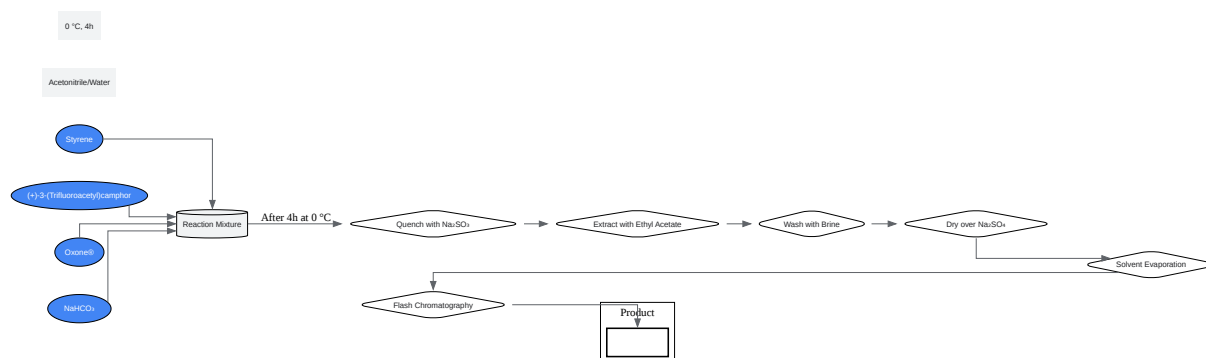
- (+)-Camphor
- Ethyl trifluoroacetate
- Sodium hydride (60% dispersion in mineral oil)
- Dry 1,2-dimethoxyethane (DME)
- Hydrochloric acid (HCl), 2M
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

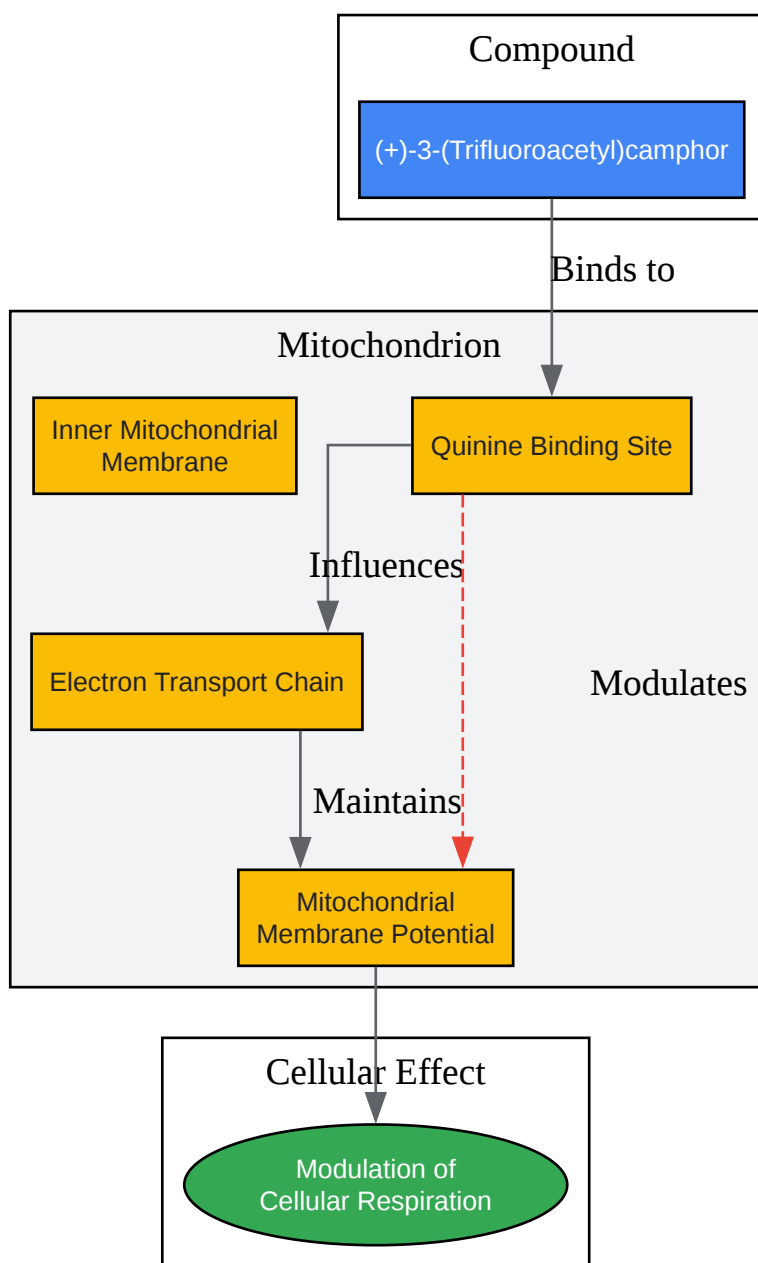
Procedure:

- **Reaction Setup:** A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (4.4 g, 0.11 mol, 60% in mineral oil) in dry DME (150 mL) under a nitrogen atmosphere.
- **Addition of Reactants:** A solution of (+)-camphor (15.2 g, 0.1 mol) and ethyl trifluoroacetate (15.6 g, 0.11 mol) in dry DME (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes at room temperature.

- **Reaction:** The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is carefully poured into ice-water (200 mL). The aqueous layer is acidified to pH 2 with 2M HCl and then extracted with diethyl ether (3 x 100 mL).
- **Purification:** The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by vacuum distillation to afford **(+)-3-(Trifluoroacetyl)camphor** as a colorless oil.







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